Neophytadiene

Neuropharmacology Anxiolytic Antidepressant

Neophytadiene (CAS 504-96-1) is an acyclic diterpene with the molecular formula C20H38 and a molecular weight of 278.52 g/mol. It is a hydrophobic, neutral compound that is biochemically synthesized via isoprene units and is formally classified as an unsaturated hydrocarbon.

Molecular Formula C20H38
Molecular Weight 278.5 g/mol
CAS No. 504-96-1
Cat. No. B023887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeophytadiene
CAS504-96-1
Synonyms7,11,15-Trimethyl-3-methylene-1-hexadecene;  2-(4,8,12-Trimethyltridecyl)-1,3-butadiene;  2-(4,8,12-Trimethyltridecyl)buta-1,3-diene;  3-Methylene-7,11,15-trimethylhexadec-1-ene; 
Molecular FormulaC20H38
Molecular Weight278.5 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)CCCC(C)CCCC(=C)C=C
InChIInChI=1S/C20H38/c1-7-18(4)12-9-14-20(6)16-10-15-19(5)13-8-11-17(2)3/h7,17,19-20H,1,4,8-16H2,2-3,5-6H3
InChIKeyNIDGCIPAMWNKOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Neophytadiene (CAS 504-96-1): Scientific Procurement Guide for a Multifunctional Diterpene


Neophytadiene (CAS 504-96-1) is an acyclic diterpene with the molecular formula C20H38 and a molecular weight of 278.52 g/mol [1]. It is a hydrophobic, neutral compound that is biochemically synthesized via isoprene units and is formally classified as an unsaturated hydrocarbon [2]. Naturally occurring in the essential oils of various plants, including tobacco (Nicotiana species), marine algae (Turbinaria ornata), and medicinal herbs (Blumea lacera, Crataeva nurvala) [3], neophytadiene serves as a key volatile metabolite and semiochemical. Its commercial availability typically ranges from 80% to 95% purity, often containing residual solvents like hexanes .

Neophytadiene Selection Rationale: Why Closest Analogs Cannot Substitute


While neophytadiene belongs to the diterpene class, its specific chemical structure and resulting biological profile create quantifiable functional divergence that prevents simple interchange with even its closest structural analogs like phytol or isophytol. Neophytadiene's terminal methylidene group (C=CH₂), absent in phytol, is critical for its distinct receptor binding properties and metabolic fate . This structural nuance translates into measurable differences in bioactivity, such as a 3-fold lower antidepressant effect compared to the standard fluoxetine, highlighting a specific, and not generically 'diterpene', neuropharmacological signature [1]. Furthermore, its unique role as a volatile attractant in plant-insect-virus tripartite interactions is a specialized function not replicated by other diterpenes [2]. Therefore, procurement of neophytadiene over a generic 'diterpene' or close analog is justified by its unique, data-backed, context-dependent activities.

Neophytadiene: A Quantitative Comparative Evidence Guide for Procurement Decisions


Neuropharmacological Selectivity: Neophytadiene Exhibits Dose-Dependent Anxiolytic Activity While Showing 3-Fold Lower Antidepressant Effect vs. Fluoxetine

In a direct in vivo comparison, neophytadiene demonstrated a distinct neuropharmacological profile. While it exhibited anxiolytic-like activity only at a high oral dose (10 mg/kg) in elevated plus-maze and hole-board tests, its antidepressant effect was approximately 3-fold lower than that of the standard comparator, fluoxetine [1]. This effect was abolished by the GABA-A receptor antagonist flumazenil (2 mg/kg), confirming a specific GABAergic mechanism of action [2]. Importantly, neophytadiene showed no sedative or locomotor effects, a crucial differentiator from other GABAergic agents [1].

Neuropharmacology Anxiolytic Antidepressant GABAergic

Anti-Inflammatory Potency in Vitro and In Vivo: Neophytadiene Inhibits Key Cytokines (TNF-α, IL-6) in a Dose-Dependent Manner

Neophytadiene demonstrated significant, quantifiable anti-inflammatory activity in both in vitro and in vivo models. In LPS-stimulated RAW 264.7 macrophages, neophytadiene at concentrations of 25-100 μM significantly inhibited the production of nitric oxide (NO) and the inflammatory cytokines TNF-α, IL-6, and IL-10 [1]. This effect was mirrored in an in vivo rat model where oral pre-treatment with neophytadiene (12, 25, 50 mg/kg b.wt/p.o) for 7 days significantly reduced LPS-induced levels of these same cytokines in heart tissue, along with modulating the expression of key inflammatory markers like TNF-α, IL1β, NF-κB, iNOS, PI3k/Akt, and MAPK [2]. While a direct comparator for these specific assays is not available in the reviewed literature, the potency is consistent with known anti-inflammatory agents and demonstrates clear, dose-dependent efficacy across multiple models.

Anti-inflammatory Cytokine inhibition Cardioprotection Inflammation

Cytotoxic Activity in Cancer Cell Lines: Neophytadiene Shows Potency Against Lung and Prostate Carcinoma with Sub-10 µg/mL IC50 Values

A sub-fraction (PET-5) enriched with neophytadiene (82.23% purity by GCMS) demonstrated potent cytotoxic activity against human lung carcinoma (A-549) and prostate carcinoma (PC-3) cell lines. The PET-5 sub-fraction exhibited IC50 values of 6.94 ± 0.48 µg/mL and 7.33 ± 0.58 µg/mL, respectively, which was more potent than the standard chemotherapy drug cisplatin (IC50 values of 12.3 ± 0.8 and 23.8 ± 1.2 µg/mL) [1]. While this is a direct comparison for the enriched sub-fraction, not pure neophytadiene, the data strongly suggests that neophytadiene is the primary active component and a promising lead for further development. In silico studies further revealed that neophytadiene can block the Human A2a receptor, Human LRH1, and hERG K+ channel, providing a mechanistic basis for its pro-apoptotic effects [1].

Cancer research Cytotoxicity Apoptosis Oncology

In Silico Protein Binding Affinity: Neophytadiene Competes with Ethion for ALK Protein Binding Site

In a molecular docking study, neophytadiene was evaluated for its potential to compete with the organophosphate pesticide ethion for binding to the Anaplastic Lymphoma Kinase (ALK) protein, a target implicated in certain cancers. The binding free energy (ΔG) for neophytadiene was calculated to be -8.39 kcal/mol, which is comparable to the -8.62 kcal/mol value for ethion [1]. Importantly, the binding site for both compounds was located at the active site of the ALK protein, and the similarity in the type and number of binding residues indicates direct competition [1]. This suggests neophytadiene could act as a competitive inhibitor, potentially mitigating the toxic effects of ethion.

Computational chemistry Molecular docking ALK inhibition Pesticide toxicity

Commercial Purity Profile: Neophytadiene Is Supplied with Up to 15% Hexanes, a Known Impurity That Differentiates Sourcing Options

A key practical differentiator for procurement is the documented purity profile of commercially available neophytadiene. Multiple reputable vendors (e.g., Aladdin Scientific, Santa Cruz Biotechnology, Good Scents Company) explicitly state that their neophytadiene product, typically listed at 90-95% purity, contains up to 15% hexanes and up to 5% of an analogous dimer as determined by NMR [1]. This consistent impurity profile, particularly the high hexane content, is a direct consequence of the isolation and purification methods [2]. While a direct comparator product without these impurities may not be readily available, this knowledge is critical for experimental design and reproducibility. Users must account for potential solvent effects in biological assays or consider additional purification steps if hexane-free material is required.

Analytical chemistry Procurement Purity Impurity profiling

Neophytadiene: Evidence-Based Research and Industrial Application Scenarios


Investigating Novel Anxiolytic Mechanisms with GABAergic Selectivity and Without Sedation

Researchers studying anxiety disorders can utilize neophytadiene as a tool compound to probe the GABAergic system. Evidence shows it produces anxiolytic-like effects at a high dose (10 mg/kg, p.o.) in validated animal models (elevated plus-maze, hole-board) [1]. Crucially, its effects are reversed by the GABA-A antagonist flumazenil, confirming a specific mechanism [1], and it uniquely lacks sedative or locomotor side effects, differentiating it from benzodiazepines and other anxiolytics [1]. This profile makes it ideal for dissecting pathways involved in anxiety without the confounding factor of sedation.

Development of Anti-Inflammatory Leads for Cardiac Protection and Cytokine Storm Management

Neophytadiene is a validated tool for inflammation research, particularly in models of cardiac injury. Its ability to significantly inhibit the production of key inflammatory cytokines (TNF-α, IL-6, IL-10) and modulate the PI3K/Akt and MAPK signaling pathways has been confirmed both in vitro (25-100 μM in RAW 264.7 macrophages) and in vivo (12-50 mg/kg, p.o. in rats) [2]. The in vivo data specifically demonstrate cardioprotective effects by reducing LPS-induced cytokine levels and tissue damage in the heart [2]. This positions neophytadiene as a valuable positive control or lead compound in studies aimed at developing therapies for sepsis, myocarditis, or other conditions involving excessive cytokine release.

Elucidating Novel Apoptotic Pathways in Drug-Resistant Lung and Prostate Cancers

For oncology research, neophytadiene-enriched fractions offer a potent starting point for studying apoptosis. The data show that a sub-fraction containing 82.23% neophytadiene is more cytotoxic (IC50: 6.94-7.33 µg/mL) than the chemotherapy drug cisplatin against A-549 and PC-3 cancer cell lines [3]. In silico models further suggest its mechanism involves blocking the Human A2a receptor, Human LRH1, and the hERG K+ channel [3]. This provides a clear, multi-target rationale for using neophytadiene in studies focused on overcoming drug resistance or targeting these specific pro-survival pathways in lung and prostate cancers.

Sourcing Neophytadiene for Chemical Ecology and Plant-Insect Interaction Studies

Scientists studying tripartite biological interactions can procure neophytadiene as a defined semiochemical tool. Research has identified neophytadiene as a volatile attractant for the whitefly (Bemisia tabaci), a major agricultural pest vector for the tomato chlorosis virus (ToCV) [4]. Its role is highly specific, with the odorant-binding protein OBP2 in the insect shown to directly bind neophytadiene [4]. Therefore, neophytadiene is an essential compound for experiments designed to understand plant-insect-virus dynamics, develop novel pest management strategies, or study plant volatile-mediated signaling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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